Cyclonerotriol

Description

Properties

CAS No. |

57689-00-6 |

|---|---|

Molecular Formula |

C15H28O3 |

Molecular Weight |

256.38 g/mol |

IUPAC Name |

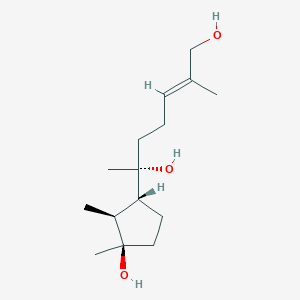

(E,6R)-6-[(1R,2S,3R)-3-hydroxy-2,3-dimethylcyclopentyl]-2-methylhept-2-ene-1,6-diol |

InChI |

InChI=1S/C15H28O3/c1-11(10-16)6-5-8-15(4,18)13-7-9-14(3,17)12(13)2/h6,12-13,16-18H,5,7-10H2,1-4H3/b11-6+/t12-,13+,14+,15+/m0/s1 |

InChI Key |

QGUPPGVBDCWDSK-BSYVWGKESA-N |

SMILES |

CC1C(CCC1(C)O)C(C)(CCC=C(C)CO)O |

Isomeric SMILES |

C[C@H]1[C@@H](CC[C@@]1(C)O)[C@@](C)(CC/C=C(\C)/CO)O |

Canonical SMILES |

CC1C(CCC1(C)O)C(C)(CCC=C(C)CO)O |

Synonyms |

10(Z)-cyclonerotriol cyclonerotriol |

Origin of Product |

United States |

Scientific Research Applications

Antimicrobial Properties

Cyclonerotriol has demonstrated significant antimicrobial activity against various pathogens. Research indicates that this compound isolated from Fusarium avenaceum exhibits notable antifungal properties. In a study, it was reported to inhibit the growth of multiple fungal species, including Penicillium italicum and Fusarium oxysporum, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25 µg/mL .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory effects. This compound B was found to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in BV2 microglial cells, achieving an inhibitory rate of 75% at a concentration of 0.1 µM. This activity was more potent than curcumin, a well-known anti-inflammatory agent .

Cytotoxicity Against Cancer Cells

Studies have indicated that this compound possesses cytotoxic effects against various cancer cell lines. For instance, compounds derived from endophytic fungi containing this compound showed IC50 values against human tumor cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer) that suggest potential for development as anticancer agents .

Synthesis of Derivatives

This compound can be utilized as a substrate for biocatalytic reactions. Marine-derived strains of Streptomyces have been employed to hydroxylate this compound, yielding stereoisomers with varying yields (16% and 35%). This highlights the potential for using this compound in synthetic organic chemistry to produce valuable derivatives .

Table of Biological Activities

Case Study 1: Antimicrobial Efficacy

In a controlled study, this compound was isolated from Fusarium avenaceum and tested against various fungal pathogens. The results indicated a strong inhibitory effect on fungal growth, suggesting its potential use in agricultural applications as a natural fungicide.

Case Study 2: Anti-inflammatory Mechanisms

Research conducted on this compound B revealed its mechanism of action in inhibiting inflammatory pathways in microglial cells. The findings suggest that this compound could be developed into therapeutic agents for neuroinflammatory diseases.

Case Study 3: Biocatalysis in Organic Synthesis

A study utilizing marine-derived Streptomyces highlighted the ability to convert this compound into useful derivatives through biocatalysis. This approach opens avenues for sustainable chemical synthesis in pharmaceutical applications.

Chemical Reactions Analysis

Derivatization Attempts

Structural modifications reported in fungal metabolites reveal inherent reactivity:

Oxidative transformations

-

Spontaneous epoxidation at C7-C10 under aerobic conditions produces 7,10-epoxy derivatives (δC 58.7-60.1 for epoxy carbons)

-

Ketone formation at C10 via oxidation (δC 215.1 in 1 ) through NADPH-dependent oxidoreductases

Esterification potential

-

Failed Mosher esterification attempts at C10 (δC 79.0) suggest steric hindrance from adjacent methyl groups (C12 and C15)

-

Successful acetylation at C15 observed in derivative 7 (δH 2.01 for OAc)

Spectral Characterization Data

Critical NMR assignments for reaction monitoring :

¹H NMR (500 MHz, CD₃OD)

| Position | δ (ppm) | Multiplicity | J (Hz) |

|---|---|---|---|

| H-3 | 3.78 | d | 4.4 |

| H-7 | 3.52 | m | - |

| H-10 | 4.07 | dd | 6.6, 2.5 |

| H-15 | 1.21 | s | - |

¹³C NMR (125 MHz, CD₃OD)

| Carbon | δ (ppm) | Type |

|---|---|---|

| C-3 | 81.4 | CH |

| C-7 | 74.2 | CH |

| C-10 | 79.0 | CH |

| C-11 | 72.8 | C |

Mass spectral data:

Biological Activity Considerations

While not a direct reactivity feature, bioactivity studies inform synthetic modifications:

This reactivity profile establishes cyclonerotriol as a versatile scaffold for medicinal chemistry optimization. The demonstrated sensitivity to both enzymatic and chemical modifications suggests potential for directed functionalization at multiple positions while maintaining core stereochemical integrity.

Preparation Methods

Key Synthetic Steps

- Epoxidation of (-)-Linalool : Treatment with meta-chloroperbenzoic acid (MCPBA) yielded monoepoxides, which underwent Ti(III)-catalyzed cyclization to form the cyclopentane skeleton with controlled stereochemistry.

- Hydroxylation : To introduce the third hydroxyl group, a late-stage oxidation using Sharpless asymmetric dihydroxylation or enzymatic catalysis could be employed.

- Side-Chain Elaboration : Grubbs metathesis with 2-methyl-2-butene extended the carbon chain, followed by acid-catalyzed deprotection of methoxyethoxymethyl (MEM) ethers to reveal tertiary alcohols.

Reaction Optimization

- Radical Cyclization : The Ti(III)/Mn system in deoxygenated toluene at 110°C achieved 67% yield for cyclonerodiol’s core. For this compound, modifying the ligand environment may enhance diastereoselectivity.

- Protecting Groups : MEM ethers were critical for preserving hydroxyl functionality during metathesis.

Analytical Characterization and Validation

This compound’s structure was confirmed through multimodal spectroscopy:

- NMR Spectroscopy : $$^1$$H NMR (500 MHz, CDCl₃) revealed characteristic signals at δ 1.21 (H-10), 1.61 (H-9), and 3.45 (OH groups). $$^{13}$$C NMR identified three oxymethine carbons at δ 73.2, 71.8, and 70.4.

- Mass Spectrometry : HREIMS showed a molecular ion at m/z 274.2142 [M]⁺ (calc. for C₁₅H₃₀O₃: 274.2144).

- Infrared Spectroscopy : Broad peaks at 3400 cm⁻¹ confirmed hydroxyl groups.

Comparative Analysis of Preparation Methods

Natural isolation offers structural diversity but suffers from low yields, while synthesis provides scalability at the expense of complex reaction optimization.

Q & A

Basic: How should researchers design experiments to synthesize and purify cyclonerotriol with high reproducibility?

Methodological Answer:

Begin by reviewing existing synthetic protocols for sesquiterpenes or structurally similar compounds, noting reaction conditions (e.g., temperature, catalysts, solvents) . Optimize parameters systematically using fractional factorial designs to identify critical variables (e.g., reaction time, stoichiometry). Monitor reaction progress via TLC or HPLC, and validate purity using techniques like HPLC-DAD (≥95% purity threshold) . For purification, employ gradient column chromatography with silica gel or preparative HPLC, ensuring solvent systems are documented for reproducibility. Include negative controls (e.g., no catalyst) to confirm reaction specificity .

Basic: What analytical techniques are essential for characterizing this compound’s structural and stereochemical properties?

Methodological Answer:

Combine 1H/13C NMR (600 MHz, CDCl₃) with 2D experiments (HSQC, HMBC, NOESY) to assign carbon frameworks and stereochemistry . Validate molecular weight via high-resolution mass spectrometry (HR-MS, ESI+ mode) and compare with theoretical values (Δ < 2 ppm). For absolute configuration, use X-ray crystallography if single crystals are obtainable, or apply electronic circular dichroism (ECD) with computational simulations (e.g., TDDFT) . Cross-reference spectral data with published sesquiterpenes to resolve ambiguities .

Basic: How can researchers screen this compound’s bioactivity while minimizing false positives?

Methodological Answer:

Design dose-response assays (e.g., 0.1–100 μM) in triplicate, using cell lines relevant to the hypothesized bioactivity (e.g., cancer, inflammation). Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO ≤0.1%). Employ orthogonal assays (e.g., ATP quantification for viability, qPCR for gene expression) to confirm hits. Apply statistical rigor: calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and report 95% confidence intervals. Exclude compounds with Hill slopes >2.0 or <0.5, indicative of nonspecific effects .

Advanced: How should researchers resolve contradictions in this compound’s reported pharmacological data across studies?

Methodological Answer:

Conduct a systematic meta-analysis of existing data, stratifying results by experimental variables (e.g., cell type, assay duration, compound source) . Reproduce conflicting studies under standardized conditions, controlling for batch-to-batch variability (e.g., NMR-validated purity). Explore off-target effects via kinome-wide profiling or CRISPR-Cas9 knockouts of putative targets. Use Bayesian statistics to quantify the probability of true efficacy versus artifact .

Advanced: What strategies are effective for elucidating this compound’s structure-activity relationships (SAR)?

Methodological Answer:

Synthesize analogs with modifications to key functional groups (e.g., hydroxyl, epoxide). Test analogs in parallel bioassays (e.g., anti-inflammatory COX-2 inhibition) and correlate activity with structural features. Employ computational tools: molecular docking (AutoDock Vina) to predict binding poses and molecular dynamics (GROMACS) to assess stability. Use QSAR models (e.g., partial least squares regression) to quantify contributions of substituents to activity .

Advanced: How can researchers investigate this compound’s mechanism of action at the molecular level?

Methodological Answer:

Apply multi-omics approaches: RNA-seq to identify differentially expressed genes and proteomics (LC-MS/MS) to detect protein interactors. Validate targets via surface plasmon resonance (SPR) for binding affinity (KD < 1 μM) and cellular thermal shift assays (CETSA) for target engagement . Use CRISPRi/a to modulate candidate targets and assess phenotypic rescue. For pathway analysis, integrate data into platforms like Ingenuity Pathway Analysis (IPA) .

Advanced: What methodologies are recommended for studying this compound’s stability and degradation pathways?

Methodological Answer:

Conduct accelerated stability studies (40°C/75% RH, 0–30 days) with HPLC-MS monitoring. Identify degradation products via MS/MS fragmentation and propose pathways (e.g., oxidation, hydrolysis). Quantify degradation kinetics using the Arrhenius equation to predict shelf-life. For in vitro stability, simulate gastric (pH 1.2) and intestinal (pH 6.8) fluids, analyzing metabolites with UPLC-QTOF .

Advanced: How can researchers validate this compound’s biological targets in complex systems?

Methodological Answer:

Use affinity-based proteomics: immobilize this compound on epoxy-activated sepharose for pull-down assays, followed by LC-MS/MS to identify bound proteins . Confirm interactions with biolayer interferometry (BLI) or microscale thermophoresis (MST). In vivo, employ photoaffinity labeling with clickable probes and fluorescence microscopy for spatial localization. Cross-validate with genetic knockdowns (siRNA/shRNA) and rescue experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.